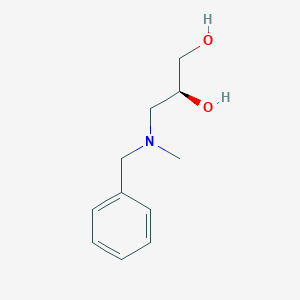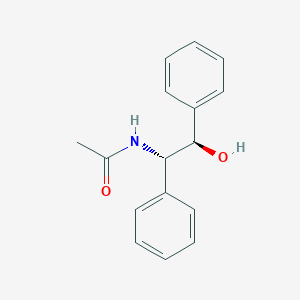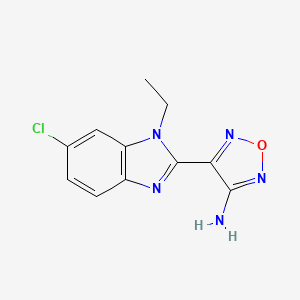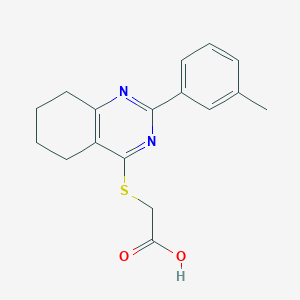
2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide, also known as CPI-0610, is a small molecule inhibitor of bromodomain and extraterminal (BET) proteins. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and regulate gene expression. CPI-0610 has shown potential as a therapeutic agent for various diseases, including cancer and sickle cell disease.
作用機序
2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide binds to the bromodomains of BET proteins and inhibits their function as epigenetic readers. This leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, resulting in the inhibition of cancer cell growth. In sickle cell disease, 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide increases fetal hemoglobin levels by inhibiting the expression of BCL11A, a transcription factor that represses fetal hemoglobin expression.
Biochemical and Physiological Effects:
2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. In sickle cell disease patients, 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide has been shown to increase fetal hemoglobin levels and improve the symptoms of the disease. 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential.
実験室実験の利点と制限
One advantage of 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide is its specificity for BET proteins, which reduces the risk of off-target effects. 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide has also shown good pharmacokinetic properties and can be administered orally. However, one limitation of 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide is its relatively low potency compared to other BET inhibitors. This may limit its efficacy in certain applications.
将来の方向性
There are several potential future directions for the research and development of 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide. One direction is the optimization of the synthesis method to improve the yield and purity of 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide. Another direction is the development of more potent BET inhibitors that can be used in combination with 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide to enhance its efficacy. Additionally, further studies are needed to investigate the potential of 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide as a therapeutic agent for other diseases, such as inflammatory disorders and neurological disorders.
合成法
The synthesis of 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide involves several steps, including the reaction of 6-bromoindole with 1-propylamine to form 1-propylindole, followed by the reaction of 1-propylindole with 2,2-dimethylpyrrolidine-1,2-dicarboxylic acid anhydride to form 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide. The synthesis method has been optimized to improve the yield and purity of 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide.
科学的研究の応用
2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide has been extensively studied for its potential as a therapeutic agent for cancer and sickle cell disease. BET proteins play a crucial role in regulating the expression of oncogenes, and BET inhibitors such as 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide have been shown to inhibit the growth of various cancer cells in vitro and in vivo. 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide has also been shown to increase fetal hemoglobin levels in sickle cell disease patients, which can improve the symptoms of the disease.
特性
IUPAC Name |
2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-4-10-22-12-9-14-7-8-15(13-17(14)22)20-19(25)23-11-5-6-16(23)18(24)21(2)3/h7-9,12-13,16H,4-6,10-11H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQCQTJTINLRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C1C=C(C=C2)NC(=O)N3CCCC3C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[2-Fluoro-5-(trifluoromethyl)benzoyl]amino]propanoic acid](/img/structure/B7590989.png)


![2-[(4-Methylpyrazol-1-yl)methyl]quinoline](/img/structure/B7591002.png)




![1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea](/img/structure/B7591037.png)
![N-[2-(oxolan-2-yl)ethyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxamide](/img/structure/B7591052.png)
![N-[2-(oxolan-2-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7591054.png)
![1-[2-(Ethoxymethyl)phenyl]-3-(3-ethoxyspiro[3.3]heptan-1-yl)urea](/img/structure/B7591074.png)
![N-[4-(5-propan-2-yl-1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7591076.png)